1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine
Overview
Description
1-(Benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine is a unique heterocyclic compound characterized by its strained three-membered ring structure containing nitrogen. This compound is part of the azirine family, known for their high reactivity due to ring strain and the presence of an activated C=N double bond. These properties make azirines versatile building blocks in synthetic organic chemistry .
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives to form azirines.
Thermolysis or Photolysis of Vinyl Azides: This method involves the thermal or photochemical decomposition of vinyl azides to produce azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to form azirines under specific conditions.
Oxidative Cyclization of Enamine Precursors: Enamines can be oxidized to form azirines through cyclization.
Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and subsequent cyclization to form azirines.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine undergoes various chemical reactions due to its strained ring structure:
Nucleophilic Ring Opening: The azirine ring can be opened by nucleophiles, leading to the formation of a variety of products such as pyrroles, pyrrolidines, and imidazolines.
Electrophilic Addition: The activated C=N bond allows for electrophilic addition reactions, forming new heterocyclic compounds.
Cycloadditions: Azirines can participate in cycloaddition reactions, expanding their ring structure to form larger heterocycles.
Oxidation and Reduction: Azirines can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
1-(Benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine has several applications in scientific research:
Synthetic Chemistry: Azirines are used as building blocks for the synthesis of various heterocyclic compounds, including indoles, pyrroles, and quinolines.
Medicinal Chemistry: Azirine derivatives have shown potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Polymer Chemistry: Azirines are used in the synthesis of polyamines through ring-opening polymerization, which has applications in antibacterial coatings and gene transfection.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine involves its high reactivity due to ring strain and the presence of an activated C=N bond. This allows the compound to act as both an electrophile and a nucleophile in various reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine can be compared with other azirines and azetidines:
Properties
IUPAC Name |
1-(benzenesulfonyl)-6,6a-dihydro-1aH-indeno[1,2-b]azirine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-19(18,12-7-2-1-3-8-12)16-14-10-11-6-4-5-9-13(11)15(14)16/h1-9,14-15H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHIAVCXLMPOQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(N2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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